Sordinol - 53772-84-2

Sordinol

Catalog Number: EVT-10895126
CAS Number: 53772-84-2
Molecular Formula: C22H25ClN2OS
Molecular Weight: 401.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clopenthixol is a thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors.
A thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors.
Overview

Sordinol, with the chemical formula C22H25ClN2OS, is a compound classified as a thioxanthene derivative. It is primarily recognized for its pharmacological properties and is used in the treatment of various psychiatric disorders. Sordinol belongs to a broader class of antipsychotic medications, which are crucial in managing conditions such as schizophrenia and other psychotic disorders. Its classification can be further detailed under the category of thioxanthene antipsychotics, which are known for their efficacy in modulating neurotransmitter activity in the brain, particularly dopamine receptors .

Synthesis Analysis

Methods

The synthesis of Sordinol typically involves multi-step organic reactions. One common synthetic route includes the reaction of thioxanthene derivatives with appropriate amines and chlorinated compounds to introduce the necessary functional groups that define Sordinol's structure. The synthesis may also involve the use of catalysts and specific reaction conditions (such as temperature and pressure) to optimize yield and purity.

Technical Details

  1. Starting Materials: Common precursors include thioxanthene derivatives and amines.
  2. Reaction Conditions: The synthesis often requires controlled temperatures, typically ranging from 50°C to 150°C, depending on the specific reagents used.
  3. Purification Methods: Post-synthesis, Sordinol is usually purified via recrystallization or chromatography techniques to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

Sordinol's molecular structure features a thioxanthene core, characterized by a fused ring system containing sulfur. The presence of chlorine and nitrogen atoms contributes to its pharmacological properties.

Data

  • Molecular Weight: 396.96 g/mol
  • Molecular Formula: C22H25ClN2OS
  • Structural Representation: The three-dimensional arrangement of atoms can be visualized using computational chemistry software, which helps in understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Sordinol undergoes various chemical reactions typical for thioxanthene derivatives:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, affecting its biological activity.
  2. Oxidation-Reduction Reactions: Sordinol can participate in redox reactions, which may alter its pharmacological profile.

Technical Details

  • Reagents: Common reagents include nucleophiles such as amines or alcohols.
  • Conditions: Reactions may require acidic or basic conditions to facilitate the desired transformations.
Mechanism of Action

Process

Sordinol primarily exerts its effects through antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, Sordinol helps to mitigate symptoms associated with excessive dopamine activity, such as hallucinations and delusions.

Data

  • Receptor Affinity: Studies indicate that Sordinol has a high affinity for D2 receptors compared to other receptor types, which contributes to its effectiveness as an antipsychotic.
  • Pharmacodynamics: The compound's action leads to alterations in neurotransmitter levels, particularly dopamine and serotonin, influencing mood and perception.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sordinol is stable under normal conditions but may degrade under extreme pH levels or high temperatures.
  • pH Sensitivity: Exhibits changes in solubility and stability based on pH variations.
Applications

Sordinol is primarily utilized in the field of psychiatry as an antipsychotic medication. Its applications include:

  • Treatment of Schizophrenia: It is effective in managing both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, lack of emotion).
  • Management of Psychotic Disorders: Used in various psychotic conditions beyond schizophrenia, including bipolar disorder and severe depression with psychotic features.
Historical Development and Pharmacological Classification

Evolution of Thioxanthene Derivatives in Antipsychotic Therapy

Thioxanthenes emerged as a structurally refined class of antipsychotic agents in the late 1950s, representing a deliberate molecular modification of the phenothiazine scaffold. This innovation replaced the nitrogen atom at position 10 of the phenothiazine central ring with a carbon atom linked via a double bond to the aliphatic side chain. This seemingly minor alteration introduced significant pharmacological consequences, including the capacity for geometric isomerism (cis (Z) and trans (E) configurations) and distinct receptor binding profiles compared to their phenothiazine counterparts [2] [6].

The foundational thioxanthene, chlorprothixene, was introduced in Scandinavia in 1959. It demonstrated antipsychotic efficacy but was characterized by pronounced sedative properties. The subsequent drive to enhance potency and selectivity led to the development of clopenthixol (marketed as Sordinol) by Lundbeck in 1961, followed closely by flupenthixol and thiothixene [2] [6] [8]. These compounds, particularly the piperazine-substituted thioxanthenes like clopenthixol and flupenthixol, were designed to mirror the higher potency observed within the piperazine subgroup of phenothiazines (e.g., trifluoperazine, fluphenazine) while theoretically aiming for an improved tolerability profile [2].

The primary therapeutic mechanism of thioxanthenes, like other first-generation (typical) antipsychotics, involves the attenuation of central dopamine transmission, specifically through antagonism of postsynaptic dopamine D2 receptors within the mesolimbic pathway. This action underlies their efficacy in reducing the positive symptoms (hallucinations, delusions) of schizophrenia and other psychotic disorders [2] [8]. Beyond dopamine D2 receptor blockade, thioxanthenes also exhibit significant affinity for alpha-1 adrenergic receptors and serotonin 5-hydroxytryptamine-2 (5-HT2) receptors, contributing to their characteristic side effect profiles, which include sedation and hypotension. Notably, they generally possess lower affinity for muscarinic cholinergic receptors compared to some phenothiazines [2] [4] [10].

Table 1: Key Thioxanthene Derivatives in Clinical Use

Compound (Trade Names)Year IntroducedPrimary Structural FeatureRelative Potency
Chlorprothixene (Taractan)1959Aminoalkyl side chainLow
Clopenthixol (Sordinol)1961Piperazine-containing side chainMedium (Racemate)
Thiothixene (Navane)~1967Piperazine-containing side chainHigh
Flupenthixol (Depixol)~1965Piperazine-containing side chainHigh
Zuclopenthixol (Clopixol)1978cis-(Z) isomer of ClopenthixolHigh

Discovery and Patent History of Clopenthixol Isomers

Clopenthixol was synthesized and developed by the Danish pharmaceutical company H. Lundbeck A/S. It was introduced into clinical practice in 1961 as a racemic mixture, containing both the pharmacologically active cis-(Z) isomer and the significantly less active trans-(E) isomer [1] [3] [5]. This development followed Lundbeck's pioneering work with chlorprothixene and established them as leaders in the thioxanthene class.

The initial synthesis and patent protection for clopenthixol (without stereochemical specification) were secured around 1960-1961, as evidenced by patents like Belgian Patent BE585338 and U.S. Patent 3,116,291 assigned to Kefalas A/S (a Lundbeck-associated entity) [9]. Early pharmacological studies demonstrated the antipsychotic efficacy of the racemic mixture in humans [1] [3].

Crucially, subsequent research revealed a profound stereochemical dependency in the neuroleptic potency of thioxanthenes. The spatial configuration around the double bond linking the thioxanthene nucleus to the piperazine-containing side chain proved critical for dopamine receptor affinity. The cis-(Z) isomer (later named zuclopenthixol) demonstrated markedly higher affinity for dopamine D2 receptors and consequently superior antipsychotic potency compared to the trans-(E) isomer [5] [8]. This discovery was pivotal.

Lundbeck scientists, including Niels Lassen, developed methods to isolate or preferentially synthesize the active cis-(Z) isomer. This work led to patents such as Belgian Patent BE816855 and U.S. Patent 3,996,211 (granted in 1974 and 1976, respectively), specifically covering the "pharmacologically active cis-isomer" of clopenthixol [9]. This purified isomer, zuclopenthixol, was introduced into the market by Lundbeck in 1978 under brand names like Cisordinol and Clopixol [5] [9].

Comparative clinical investigations confirmed that while both the racemic clopenthixol and the purified zuclopenthixol were equally effective antipsychotics with similar adverse effect profiles, the cis-(Z) isomer (zuclopenthixol) was approximately twice as potent on a milligram-for-milligram basis. Furthermore, the racemic mixture (clopenthixol) appeared to produce greater sedation than its purified cis counterpart [1] [3]. Despite the introduction of the more potent zuclopenthixol, clopenthixol (Sordinol) remained in use in various formulations, including its decanoate ester for depot injection [1] [5]. Clopenthixol has never received approval for clinical use in the United States [1] [3] [5].

Position within the Typology of First-Generation Antipsychotics

Clopenthixol (Sordinol) is pharmacologically classified as a typical or first-generation antipsychotic (FGA). FGAs are characterized by their primary mechanism of action: antagonism of dopamine D2 receptors in the mesolimbic pathway. This distinguishes them from second-generation (atypical) antipsychotics (SGAs), which typically have a broader receptor profile (including significant serotonin 5-HT2A antagonism) and a lower propensity to cause extrapyramidal side effects (EPS) at therapeutic doses [2] [8].

Within the taxonomy of FGAs, antipsychotics are often subgrouped based on their chemical structure and associated clinical potency profiles. The three major chemical classes are:

  • Phenothiazines (e.g., Chlorpromazine, Fluphenazine, Perphenazine, Trifluoperazine)
  • Butyrophenones (e.g., Haloperidol, Droperidol)
  • Thioxanthenes (e.g., Chlorprothixene, Clopenthixol, Thiothixene, Flupenthixol) [2] [6]

Clopenthixol, specifically, falls into the thioxanthene class and, due to its piperazine-containing side chain, is considered a medium-potency typical antipsychotic. This positioning is relative to other FGAs:

  • Low Potency FGAs (e.g., Chlorpromazine, Chlorprothixene): Require higher milligram doses for therapeutic effect, generally cause more sedation, hypotension, and anticholinergic effects, but have a lower acute risk of extrapyramidal symptoms (EPS).
  • Medium Potency FGAs (e.g., Perphenazine, Loxapine, Clopenthixol): Require moderate milligram doses. They exhibit a balanced profile of side effects, including moderate risk of EPS, sedation, and autonomic effects.
  • High Potency FGAs (e.g., Haloperidol, Fluphenazine, Trifluoperazine, Flupenthixol, Thiothixene): Require lower milligram doses. They are more likely to cause EPS and less likely to cause significant sedation, hypotension, or anticholinergic effects at clinically effective antipsychotic doses [2].

Table 2: Receptor Binding Profile and Classification of Representative Antipsychotics

Antipsychotic (Class)Relative PotencyD2 AffinityAlpha-1 AffinityH1 AffinityMuscarinic Affinity5-HT2A AffinityPrimary EPS Risk
Chlorpromazine (Phenothiazine)LowLowHighHighModerateLow/ModLow-Medium
Clopenthixol (Thioxanthene)MediumMediumHighLow/ModLowModHigh
Haloperidol (Butyrophenone)HighVery HighVery LowVery LowVery LowLowVery High
Flupenthixol (Thioxanthene)HighHighModerateLowVery LowModerateHigh
Olanzapine (Atypical)MediumMediumMediumHighHighHighLow

The pharmacological profile of clopenthixol aligns with its medium potency classification. It functions as an antagonist at dopamine D1 and D2 receptors, alpha-1 adrenergic receptors, and serotonin 5-HT2 receptors [4] [10]. Its binding affinity for D2 receptors is substantial but less than that of high-potency agents like haloperidol or flupenthixol. This translates clinically into a requirement for moderate dosing. Like other thioxanthenes and typical antipsychotics, its therapeutic efficacy is closely tied to its D2 receptor antagonism, as definitively demonstrated by the fact that only the cis-(Z) isomer (zuclopenthixol), which possesses high D2 affinity, is therapeutically active [8].

Compared to some phenothiazines (e.g., chlorpromazine, thioridazine), clopenthixol generally exhibits a lower propensity for causing significant anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) due to its lower affinity for muscarinic receptors [2] [14]. However, its alpha-1 adrenergic blockade contributes to orthostatic hypotension. Its propensity to cause extrapyramidal side effects (EPS), including parkinsonism, akathisia, and dystonia, is significant, placing it higher in this regard than low-potency agents but potentially comparable to or slightly lower than some high-potency FGAs, though direct comparative data is complex and dose-dependent [2] [19]. Early studies suggested thioxanthenes like clopenthixol might have had a lower risk of certain toxicities like lens opacities compared to chlorpromazine [2] [17], but their fundamental classification remains firmly within the typical antipsychotic group defined by their D2 antagonist mechanism and associated side effect profile.

Properties

CAS Number

53772-84-2

Product Name

Sordinol

IUPAC Name

2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

Molecular Formula

C22H25ClN2OS

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5+

InChI Key

WFPIAZLQTJBIFN-BLLMUTORSA-N

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.